2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected
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Overview
Description
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a chloropyridazinyl group attached to the pyrrolidine ring, with an N-CBZ (carbobenzyloxy) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones.
Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group can be introduced through a nucleophilic substitution reaction using a suitable chloropyridazine derivative.
Protection with N-CBZ Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a carbobenzyloxy (CBZ) group. This can be achieved using benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected involves its interaction with specific molecular targets. The chloropyridazinyl group can interact with enzymes or receptors, modulating their activity. The N-CBZ protecting group can influence the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(6-Chloropyridazin-3-yl)pyrrolidine: Lacks the N-CBZ protecting group.
2-(6-Bromopyridazin-3-yl)pyrrolidine, N-CBZ protected: Contains a bromine atom instead of chlorine.
2-(6-Chloropyridazin-3-yl)piperidine, N-CBZ protected: Contains a piperidine ring instead of pyrrolidine.
Uniqueness
2-(6-Chloropyridazin-3-yl)pyrrolidine, N-CBZ protected is unique due to the presence of both the chloropyridazinyl group and the N-CBZ protecting group
Properties
Molecular Formula |
C16H16ClN3O2 |
---|---|
Molecular Weight |
317.77 g/mol |
IUPAC Name |
benzyl 2-(6-chloropyridazin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H16ClN3O2/c17-15-9-8-13(18-19-15)14-7-4-10-20(14)16(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,8-9,14H,4,7,10-11H2 |
InChI Key |
YUGWLPWVAXTKRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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